molecular formula C7H6Br2O B182277 (2,5-Dibromophenyl)methanol CAS No. 147034-01-3

(2,5-Dibromophenyl)methanol

Cat. No.: B182277
CAS No.: 147034-01-3
M. Wt: 265.93 g/mol
InChI Key: QEKPWRNDDHNEJE-UHFFFAOYSA-N
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Description

(2,5-Dibromophenyl)methanol is an organic compound with the molecular formula C7H6Br2O. It is characterized by the presence of two bromine atoms attached to a benzene ring and a hydroxymethyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,5-Dibromophenyl)methanol can be synthesized through the reduction of 2,5-dibromobenzoic acid ethyl ester. The process involves the use of sodium borohydride as a reducing agent in ethanol. The reaction is typically carried out at 0°C, followed by stirring at room temperature for 12 hours and refluxing for 20 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced further to form (2,5-dibromophenyl)methane.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,5-dibromobenzaldehyde.

    Reduction: Formation of (2,5-dibromophenyl)methane.

    Substitution: Formation of various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

(2,5-Dibromophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dibromophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

Uniqueness: (2,5-Dibromophenyl)methanol is unique due to the presence of both bromine atoms and a hydroxyl group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2,5-dibromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKPWRNDDHNEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565898
Record name (2,5-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147034-01-3
Record name (2,5-Dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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